molecular formula C7H3BrF3NO3 B1379997 3-Bromo-6-nitro-2-(trifluoromethyl)phenol CAS No. 1445995-70-9

3-Bromo-6-nitro-2-(trifluoromethyl)phenol

Cat. No.: B1379997
CAS No.: 1445995-70-9
M. Wt: 286 g/mol
InChI Key: KGXNHGYCQFAOTL-UHFFFAOYSA-N
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Description

3-Bromo-6-nitro-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)phenol followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing bromine or nitro groups.

    Reduction: Formation of 3-Bromo-6-amino-2-(trifluoromethyl)phenol.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

3-Bromo-6-nitro-2-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-6-nitro-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

3-Bromo-6-nitro-2-(trifluoromethyl)phenol can be compared with other similar compounds, such as:

    3-Bromo-2-(trifluoromethyl)phenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitro-2-(trifluoromethyl)phenol:

    3-Bromo-6-nitro-2-methylphenol: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and chemical stability.

Properties

IUPAC Name

3-bromo-6-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXNHGYCQFAOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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